molecular formula C10H10BrFO B13592111 (1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol

(1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol

Katalognummer: B13592111
Molekulargewicht: 245.09 g/mol
InChI-Schlüssel: ZIYKSESFYRCWBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol is an organic compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 4-bromo-2-fluorophenyl substituent on the cyclopropyl ring

Eigenschaften

Molekularformel

C10H10BrFO

Molekulargewicht

245.09 g/mol

IUPAC-Name

[1-(4-bromo-2-fluorophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H10BrFO/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5,13H,3-4,6H2

InChI-Schlüssel

ZIYKSESFYRCWBH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CO)C2=C(C=C(C=C2)Br)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol typically involves the reaction of 4-bromo-2-fluorobenzyl bromide with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol .

Analyse Chemischer Reaktionen

Types of Reactions

(1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to induce a biological response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol is unique due to the presence of both a cyclopropyl group and a methanol moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.